molecular formula C22H26N2O5S2 B241844 1-(3,4-dimethoxyphenyl)-2-[(3-phenoxypropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide

1-(3,4-dimethoxyphenyl)-2-[(3-phenoxypropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide

Cat. No. B241844
M. Wt: 462.6 g/mol
InChI Key: JUDFPNLSDLIKJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxyphenyl)-2-[(3-phenoxypropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide (referred to as compound X) is a synthetic compound that has gained significant attention in scientific research. It is a member of the imidazole family and has been shown to have potential therapeutic applications due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of compound X is not fully understood, but it is believed to work by inhibiting the activity of various enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the inflammatory response. By inhibiting the activity of COX-2, compound X can reduce inflammation and oxidative stress in the body.
Biochemical and Physiological Effects
Compound X has been shown to have significant biochemical and physiological effects in animal models. It has been shown to reduce inflammation and oxidative stress in the brain, leading to improvements in cognitive function and memory. Additionally, it has been shown to have potential cardioprotective effects, reducing the risk of heart disease and stroke.

Advantages and Limitations for Lab Experiments

One of the main advantages of compound X is its unique chemical structure and properties, which make it a potential candidate for the development of new therapeutics. Additionally, it has been shown to have low toxicity and side effects in animal models, making it a safe candidate for further study. However, one of the main limitations of compound X is its limited solubility in water, which can make it difficult to administer in clinical settings.

Future Directions

There are numerous future directions for the study of compound X. One potential direction is the development of new therapeutics based on its chemical structure and properties. Additionally, further research is needed to fully understand the mechanism of action of compound X and its potential applications in the treatment of various diseases. Finally, more research is needed to determine the optimal dosage and administration of compound X in clinical settings.

Synthesis Methods

Compound X can be synthesized through a multistep process involving the reaction of various reagents. The synthesis method involves the use of thieno[3,4-d]imidazole as the starting material, followed by the addition of 3-phenoxypropyl thiol and 3,4-dimethoxyphenyl boronic acid. The reaction is then catalyzed by a palladium catalyst, leading to the formation of compound X.

Scientific Research Applications

Compound X has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it has been shown to have potential antifungal and antibacterial properties, making it a potential candidate for the treatment of infectious diseases.

properties

Product Name

1-(3,4-dimethoxyphenyl)-2-[(3-phenoxypropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide

Molecular Formula

C22H26N2O5S2

Molecular Weight

462.6 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-(3-phenoxypropylsulfanyl)-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole 5,5-dioxide

InChI

InChI=1S/C22H26N2O5S2/c1-27-20-10-9-16(13-21(20)28-2)24-19-15-31(25,26)14-18(19)23-22(24)30-12-6-11-29-17-7-4-3-5-8-17/h3-5,7-10,13,18-19H,6,11-12,14-15H2,1-2H3

InChI Key

JUDFPNLSDLIKJS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3N=C2SCCCOC4=CC=CC=C4)OC

Canonical SMILES

COC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3N=C2SCCCOC4=CC=CC=C4)OC

Origin of Product

United States

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